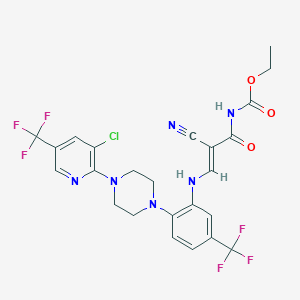
Ethyl N-(3-(2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-5-(trifluoromethyl)anilino)-2-cyanoacryloyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl N-(3-(2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-5-(trifluoromethyl)anilino)-2-cyanoacryloyl)carbamate is a useful research compound. Its molecular formula is C24H21ClF6N6O3 and its molecular weight is 590.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl N-(3-(2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-5-(trifluoromethyl)anilino)-2-cyanoacryloyl)carbamate, a complex organic compound, has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure and Properties
The compound can be described by its molecular formula C18H17ClF6N5O2 and a molecular weight of approximately 488.26 g/mol. The presence of trifluoromethyl groups and a piperazine moiety suggests significant interactions with biological targets, potentially enhancing its pharmacological profile.
Antimicrobial Activity
Studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, SAR studies reveal that the incorporation of trifluoromethyl groups can significantly increase the potency of compounds against various pathogens, including bacteria and fungi .
Table 1: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Ethyl N-(3... | 1.0 | E. coli |
| Ethyl N-(3... | 0.5 | S. aureus |
| Ethyl N-(3... | 2.0 | C. albicans |
Cytotoxicity
In vitro assays have shown that ethyl N-(3... exhibits cytotoxic effects against certain cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values of 15 µM and 20 µM, respectively . This suggests that the compound may act as a potential anticancer agent.
Table 2: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The proposed mechanism of action for ethyl N-(3... involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. The presence of the piperazine ring may facilitate binding to biological targets, while the cyanoacryloyl group could enhance the compound's reactivity with nucleophiles in target cells .
Case Studies
- In Vivo Efficacy : In a study involving murine models, ethyl N-(3... was administered to evaluate its therapeutic efficacy against induced bacterial infections. Results indicated a significant reduction in bacterial load in treated mice compared to controls, supporting its potential use in infectious disease management .
- Combination Therapy : Another investigation explored the effects of combining ethyl N-(3... with existing antibiotics. The combination showed synergistic effects against resistant strains of Staphylococcus aureus, suggesting that this compound could be beneficial in treating multidrug-resistant infections .
Properties
IUPAC Name |
ethyl N-[(E)-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-(trifluoromethyl)anilino]-2-cyanoprop-2-enoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClF6N6O3/c1-2-40-22(39)35-21(38)14(11-32)12-33-18-10-15(23(26,27)28)3-4-19(18)36-5-7-37(8-6-36)20-17(25)9-16(13-34-20)24(29,30)31/h3-4,9-10,12-13,33H,2,5-8H2,1H3,(H,35,38,39)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMALZPTWSXAQEG-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC1=C(C=CC(=C1)C(F)(F)F)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C/NC1=C(C=CC(=C1)C(F)(F)F)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClF6N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














